molecular formula C14H9NO3 B2757543 (2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 1679342-26-7

(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No. B2757543
CAS RN: 1679342-26-7
M. Wt: 239.23
InChI Key: MJUFOAKHQUTODI-QPEQYQDCSA-N
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Description

“(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one” is a chemical compound that contains a benzofuran moiety, which is a heterocyclic compound . It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . Unfortunately, without specific data on this compound, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyridine and benzofuran derivatives . These might include melting point, molecular weight, and NMR data .

Scientific Research Applications

Environmental and Occupational Exposure Assessment

  • Polycyclic Aromatic Hydrocarbons (PAHs) Monitoring : Several studies have focused on the monitoring of PAHs, which are a class of organic compounds similar in structural complexity to the queried compound. For instance, urinary monohydroxy polycyclic aromatic hydrocarbons (OH-PAHs) have been used as biomarkers for assessing human exposure to PAHs, with specific attention to their presence in the environment and their impact on human health (Li et al., 2008).

  • Toxicity and Metabolism Studies : Research into the metabolism of chemicals provides insights into how organic compounds are processed within the body. For example, the study on the pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine in male healthy volunteers explores how compounds are absorbed, metabolized, and excreted, offering a framework for understanding similar processes for other organic substances (Giachetti et al., 1996).

  • Biomarker Development for Exposure Assessment : Studies have also delved into developing biomarkers for assessing exposure to specific chemicals. This includes the identification of urinary metabolites as indicators of exposure to environmental contaminants, which could be analogous to methods used to track exposure to and effects of the compound (Campo et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyridine derivatives have been found to have anti-fibrotic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of some pyridine derivatives , this compound could have potential uses in medicinal chemistry.

properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-1-2-11-12(8-10)18-13(14(11)17)7-9-3-5-15-6-4-9/h1-8,16H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUFOAKHQUTODI-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC3=CC=NC=C3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)O/C(=C\C3=CC=NC=C3)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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